methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate
Overview
Description
Methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate is a useful research compound. Its molecular formula is C22H15FN2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate (referred to as compound 1) is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Compound 1 has the following molecular formula: . Its structure features a pyrrole ring substituted with a fluorophenyl group and a cyanophenyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that many pyrrole-based structures possess potent antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as the fluoro and cyano substituents in compound 1, enhances these activities.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
Compound 1 | TBD | TBD |
Related Pyrrole Derivative A | 20 | 18 |
Related Pyrrole Derivative B | 22 | 20 |
Note: Specific values for compound 1 are currently under investigation.
Anti-Tuberculosis Activity
A related study on pyrrole-2-carboxamides showed promising results against drug-resistant tuberculosis strains. The mechanism involved the inhibition of the mycolic acid biosynthesis pathway, which is critical for the survival of Mycobacterium tuberculosis. Although specific data for compound 1 is limited, its structural similarities suggest potential efficacy against tuberculosis.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of compound 1 involves several key steps, including cyclization reactions and modifications to introduce functional groups that enhance biological activity. The structure-activity relationship studies indicate that:
- Electron-Withdrawing Groups : The introduction of fluorine and cyano groups increases lipophilicity and enhances interaction with biological targets.
- Pyrrole Ring Modifications : Alterations to the pyrrole structure can significantly affect antimicrobial potency.
Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives
In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. The findings indicated that derivatives with similar structural features to compound 1 exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-Tuberculosis Screening
Another investigation focused on the anti-tubercular activity of pyrrole compounds, revealing that certain derivatives showed MIC values lower than against resistant strains. This highlights the potential for compound 1 in developing new anti-TB agents.
Properties
IUPAC Name |
methyl 5-[(E)-3-(4-cyanophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c1-28-22(27)20-12-10-19(25(20)18-8-6-17(23)7-9-18)11-13-21(26)16-4-2-15(14-24)3-5-16/h2-13H,1H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVGZKDSXSISB-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=CC(=O)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)/C=C/C(=O)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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